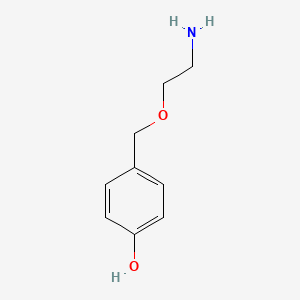
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, as well as a morpholine ring. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Métodos De Preparación
The synthesis of 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine typically involves the reaction of 3-bromo-1-methyl-1H-pyrazole with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies investigating the inhibition of enzymes such as acetylcholinesterase, which is relevant for neurodegenerative diseases.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine and affecting neurotransmission . The exact pathways and molecular targets depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar compounds to 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine include other pyrazole derivatives with different substituents. These compounds may have varying biological activities and chemical properties. For instance:
4-bromo-1H-pyrazole: A simpler pyrazole derivative with potential use as a starting material for more complex compounds.
3,5-substituted pyrazoles: These compounds exhibit diverse reactivity and are used in the synthesis of various heterocyclic systems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H12BrN3O |
|---|---|
Peso molecular |
246.10 g/mol |
Nombre IUPAC |
4-(5-bromo-2-methylpyrazol-3-yl)morpholine |
InChI |
InChI=1S/C8H12BrN3O/c1-11-8(6-7(9)10-11)12-2-4-13-5-3-12/h6H,2-5H2,1H3 |
Clave InChI |
CACFAGHDQRCYEP-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)Br)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13930345.png)


![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B13930373.png)

![2-[(cyclopropylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13930388.png)








